![molecular formula C13H18O B14717191 [3-(2-Methylpropoxy)prop-1-EN-1-YL]benzene CAS No. 13645-22-2](/img/structure/B14717191.png)
[3-(2-Methylpropoxy)prop-1-EN-1-YL]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2-Methylpropoxy)prop-1-EN-1-YL]benzene: is an organic compound characterized by the presence of a benzene ring substituted with a prop-1-en-1-yl group and a 2-methylpropoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Methylpropoxy)prop-1-EN-1-YL]benzene typically involves the alkylation of benzene with a suitable alkylating agent. One common method is the reaction of benzene with 3-(2-methylpropoxy)prop-1-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the alkylating agent.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of advanced separation techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [3-(2-Methylpropoxy)prop-1-EN-1-YL]benzene can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for the introduction of various functional groups. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Corresponding alkanes.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Applications De Recherche Scientifique
Chemistry: [3-(2-Methylpropoxy)prop-1-EN-1-YL]benzene is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways. Its structural features make it a valuable tool for investigating the mechanisms of enzyme action.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its ability to undergo various chemical reactions makes it a versatile building block for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, resins, and coatings.
Mécanisme D'action
The mechanism of action of [3-(2-Methylpropoxy)prop-1-EN-1-YL]benzene involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, resulting in the formation of new products. The specific pathways involved depend on the nature of the enzyme and the reaction conditions.
Comparaison Avec Des Composés Similaires
- [3-(2-Methylpropoxy)prop-1-EN-1-YL]benzene
- [3-(2-Ethylpropoxy)prop-1-EN-1-YL]benzene
- [3-(2-Propylpropoxy)prop-1-EN-1-YL]benzene
Comparison: Compared to its analogs, this compound exhibits unique reactivity due to the presence of the 2-methylpropoxy group. This group can influence the electronic properties of the benzene ring, affecting the compound’s reactivity in various chemical reactions. Additionally, the steric effects of the 2-methylpropoxy group can impact the compound’s interactions with enzymes and other molecular targets, making it a valuable tool for studying structure-activity relationships.
Propriétés
Numéro CAS |
13645-22-2 |
|---|---|
Formule moléculaire |
C13H18O |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
3-(2-methylpropoxy)prop-1-enylbenzene |
InChI |
InChI=1S/C13H18O/c1-12(2)11-14-10-6-9-13-7-4-3-5-8-13/h3-9,12H,10-11H2,1-2H3 |
Clé InChI |
UUZKKBVIRZZQLN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COCC=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



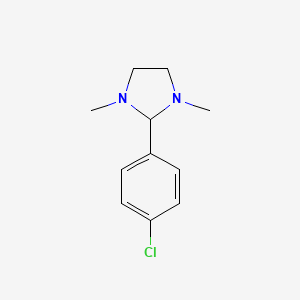
![1-Acetyl-1',3'-dihydrospiro[indole-3,2'-naphtho[2,3-d]imidazol]-2(1h)-one](/img/structure/B14717119.png)

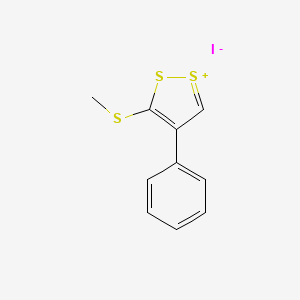
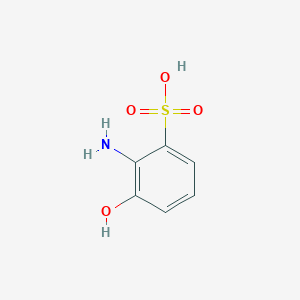


![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionine](/img/structure/B14717160.png)

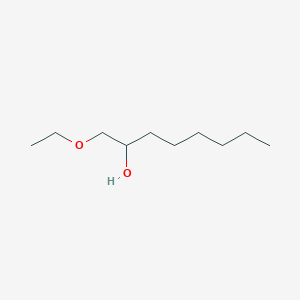
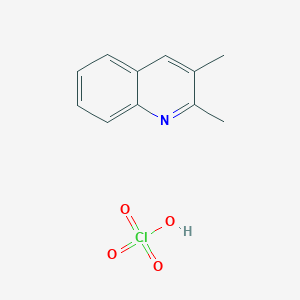

![[(9Z,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-1,2,4-triazol-4-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B14717190.png)
